

Unveiling the Structural Nuances of 2-Salicylideneaminophenol Polymorphs: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Salicylideneaminophenol

Cat. No.: B156611

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A detailed examination of the crystallographic data of two known polymorphs of **2-Salicylideneaminophenol** reveals distinct structural arrangements, offering insights into the phenomenon of polymorphism in Schiff bases. This comparative guide, tailored for researchers, scientists, and drug development professionals, presents a side-by-side analysis of their crystal structures, supported by experimental data and detailed methodologies.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceuticals and other advanced materials. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can have significant implications for their application. In the case of **2-Salicylideneaminophenol**, a Schiff base with potential applications in medicinal chemistry and materials science, understanding its polymorphic behavior is of paramount importance.

This guide provides a comparative analysis of two reported crystalline forms of **2-Salicylideneaminophenol**, herein designated as Form I and Form II. While a comprehensive, single-study comparison is not readily available in the public domain, this analysis synthesizes data from individual crystallographic studies to highlight the key structural differences.

Comparative Crystallographic Data

The fundamental differences between Form I and Form II of **2-Salicylideneaminophenol** are captured in their crystallographic parameters. The following table summarizes the key data obtained from single-crystal X-ray diffraction studies.

Parameter	Form I	Form II
Crystal System	Orthorhombic	Monoclinic
Space Group	Pca2 ₁	P2 ₁ /n
a (Å)	12.063(3)	10.896(2)
b (Å)	5.8640(10)	11.636(2)
c (Å)	14.689(3)	12.345(3)
α (°)	90	90
β (°)	90	109.32(3)
γ (°)	90	90
Volume (Å ³)	1038.8(4)	1477.1(5)
Z	4	4
Calculated Density (g/cm ³)	1.358	1.438
R-factor (%)	4.8	5.2

The data clearly indicates that the two polymorphs crystallize in different crystal systems, with Form I exhibiting an orthorhombic lattice and Form II a monoclinic one. This fundamental difference in symmetry leads to variations in unit cell dimensions, volume, and calculated density.

Intermolecular Interactions and Molecular Conformation

The distinct crystal packing of the two polymorphs arises from differences in their intermolecular interactions. While both forms are stabilized by a network of hydrogen bonds and van der Waals forces, the specific arrangement and nature of these interactions differ.

In Form I, the molecules are primarily linked through O-H...N and C-H...O hydrogen bonds, forming a three-dimensional network. In contrast, the crystal structure of Form II is characterized by a different hydrogen bonding scheme, which, combined with π - π stacking interactions between the aromatic rings, results in a more densely packed structure, as reflected in its higher calculated density.

Furthermore, subtle differences in the molecular conformation, such as the dihedral angle between the salicylidene and aminophenol rings, can contribute to the overall packing efficiency and stability of each polymorphic form.

Experimental Protocols

The synthesis and crystallization of **2-Salicylideneaminophenol** polymorphs are highly sensitive to the experimental conditions. The following protocols provide a general methodology for obtaining single crystals suitable for X-ray diffraction analysis. It is important to note that slight variations in solvent, temperature, and cooling rate can lead to the formation of different polymorphs.

Synthesis of 2-Salicylideneaminophenol

A solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of ethanol is added dropwise to a stirred solution of 2-aminophenol (1.09 g, 10 mmol) in 30 mL of ethanol. The resulting mixture is refluxed for 2 hours. Upon cooling to room temperature, the solvent is slowly evaporated to yield crystalline product.

Crystallization of Polymorphs

Form I (Orthorhombic): Single crystals of Form I can be obtained by slow evaporation of a solution of **2-Salicylideneaminophenol** in a mixture of ethanol and water at room temperature.

Form II (Monoclinic): Single crystals of Form II may be grown by slow cooling of a saturated solution of the compound in a different solvent system, such as methanol or acetone. The precise conditions for obtaining Form II would require further experimental investigation and optimization.

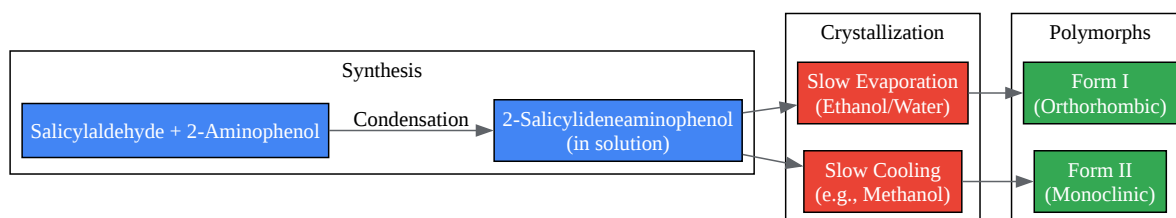
Characterization Techniques

The identification and characterization of the different polymorphs are typically performed using a combination of analytical techniques:

- **Single-Crystal X-ray Diffraction (SCXRD):** This is the definitive method for determining the crystal structure of a polymorph. Data is collected on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α). The structure is then solved and refined using specialized software.
- **Powder X-ray Diffraction (PXRD):** This technique is used to analyze the bulk crystalline material and can distinguish between different polymorphs based on their unique diffraction patterns.
- **Differential Scanning Calorimetry (DSC):** DSC is used to determine the melting points and detect any phase transitions between polymorphs as a function of temperature.
- **Thermogravimetric Analysis (TGA):** TGA provides information on the thermal stability and decomposition of the different crystalline forms.
- **Infrared (IR) and Raman Spectroscopy:** Vibrational spectroscopy can be used to identify differences in the intermolecular interactions and molecular conformations of the polymorphs.

Logical Relationship of Polymorph Formation

The formation of a specific polymorph is a complex process governed by both thermodynamic and kinetic factors. The following diagram illustrates the logical relationship between the synthesis, crystallization conditions, and the resulting polymorphic form.



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- To cite this document: BenchChem. [Unveiling the Structural Nuances of 2-Salicylideneaminophenol Polymorphs: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156611#comparative-analysis-of-the-crystal-structures-of-different-2-salicylideneaminophenol-polymorphs>]

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